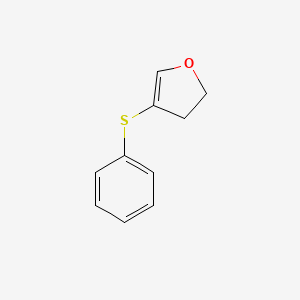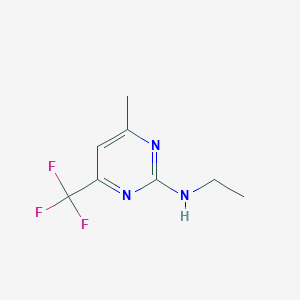![molecular formula C15H11N3O3S B11941578 4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid CAS No. 5447-63-2](/img/structure/B11941578.png)
4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid is an organic compound that features both a quinoline and a benzenesulfonic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid typically involves the diazotization of 4-aminoquinoline followed by coupling with benzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Diazotization: 4-aminoquinoline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzenesulfonic acid in an acidic medium to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group, resulting in the formation of 4-quinolinylamine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-quinolinylamine derivatives.
Substitution: Halogenated benzenesulfonic acid derivatives.
科学的研究の応用
4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its azo group.
作用機序
The mechanism of action of 4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid involves its interaction with molecular targets through its quinoline and azo moieties. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The azo group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative without the quinoline moiety.
4-aminoquinoline: A precursor in the synthesis of the target compound, lacking the sulfonic acid group.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness
4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid is unique due to its combination of a quinoline ring and a benzenesulfonic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
5447-63-2 |
|---|---|
分子式 |
C15H11N3O3S |
分子量 |
313.3 g/mol |
IUPAC名 |
4-(quinolin-4-yldiazenyl)benzenesulfonic acid |
InChI |
InChI=1S/C15H11N3O3S/c19-22(20,21)12-7-5-11(6-8-12)17-18-15-9-10-16-14-4-2-1-3-13(14)15/h1-10H,(H,19,20,21) |
InChIキー |
HTVVKZNGOGTJES-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)N=NC3=CC=C(C=C3)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


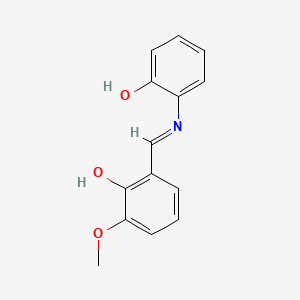


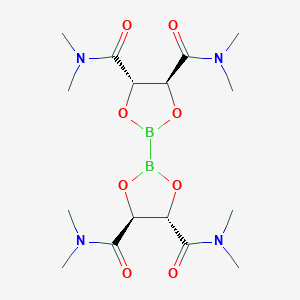

![3-methyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11941516.png)
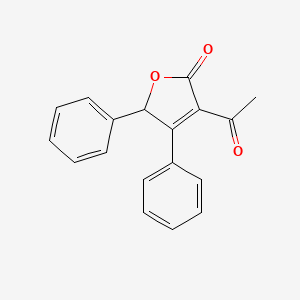
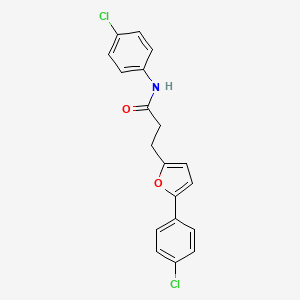

![4-hydroxy-3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one](/img/structure/B11941545.png)


